2-Amino-3-(ethylamino)pyrazine

Description

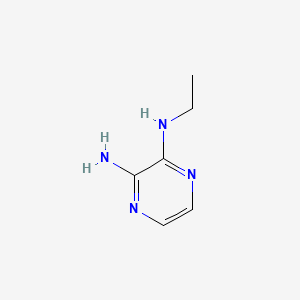

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-N-ethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHUMDWVJYSYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671895 | |

| Record name | N~2~-Ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-15-0 | |

| Record name | N~2~-Ethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 2 Amino 3 Ethylamino Pyrazine

Synthetic Methodologies and Reaction Pathways

The construction of the pyrazine (B50134) ring and the introduction of various substituents can be achieved through several strategic approaches. These methods are often categorized based on the core reaction type used to form or modify the heterocyclic system. Six primary synthetic strategies include condensation reactions, ring closure methods, metal-catalyzed approaches, green chemistry routes, and Maillard reaction pathways. researchgate.netunimas.my These techniques primarily target substitutions at the 2, 3, 5, and 6 positions of the pyrazine ring. researchgate.net

The synthesis of the pyrazine core can be accomplished through various routes, each with its own advantages and specific applications. A foundational method involves the reaction of 2,3-dichloropyrazine (B116531) with ethylamine (B1201723) under controlled conditions to produce 2-Amino-3-(ethylamino)pyrazine. Another approach involves the bromination of 2-aminopyrazine (B29847) to create a brominated intermediate, which then undergoes nucleophilic substitution with ethylamine.

A specific synthesis for the related compound, 2-amino-3-(methylamino)pyrazine, involves reacting 2-Amino-3-bromopyrazine (B41547) with an aqueous solution of methanamine in the presence of copper(II) sulfate (B86663) under microwave irradiation. chemicalbook.com This highlights a common strategy where a halogenated pyrazine is a key intermediate for introducing amino groups.

Table 1: Synthesis of 2-Amino-3-(methylamino)pyrazine

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| 2-Amino-3-bromopyrazine | 12 M Methanamine aqueous solution | CuSO₄ | 120 °C, 3 h, Microwave irradiation | 2-Amino-3-(methylamino)pyrazine | 80% | chemicalbook.com |

Condensation reactions are a classical and straightforward approach to forming the pyrazine ring. tandfonline.com The most traditional method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, such as 1,2-diaminoethane, which initially forms a dihydropyrazine (B8608421). researchgate.netunimas.my This intermediate is then oxidized to yield the aromatic pyrazine ring. researchgate.netunimas.my Common oxidizing agents for this step include copper (II) oxide and manganese oxide. researchgate.net The self-condensation of two molecules of an α-aminocarbonyl compound can also produce a dihydropyrazine, which is subsequently oxidized. researchgate.netunimas.my

Other variations include the condensation of diamines with epoxides using catalysts like copper-chromium. tandfonline.comajgreenchem.com Researchers have also reported pyrazine synthesis from the condensation of diiminosuccinonitrile (B1215917) and diaminomaleonitrile (B72808) in the presence of a strong acid. unimas.my

Table 2: Examples of Condensation Reactions for Pyrazine Synthesis

| Reactants | Catalyst/Conditions | Key Intermediate | Product Type | Reference |

| 1,2-Diketone + 1,2-Diamine | Oxidation (e.g., MnO₂, CuO) | Dihydropyrazine | Substituted Pyrazine | researchgate.netunimas.my |

| α-Aminocarbonyl (self-condensation) | Mild Oxidation | Dihydropyrazine | Substituted Pyrazine | researchgate.netunimas.my |

| Diamines + Epoxides | Copper-Chromium catalyst | - | Substituted Pyrazine | tandfonline.comajgreenchem.com |

| Benzil + Ethylenediamine | t-BuOK, Aqueous Methanol (B129727), Room Temp | Dihydropyrazine | 2,3-Diphenylpyrazine | tandfonline.comresearchgate.net |

Ring closure methods provide an alternative pathway to the pyrazine core. One documented example is the reaction of dicyanide compounds with ammonia (B1221849). unimas.my For instance, the reaction of (3,3-dimethoxy-1-(pyrrolidin-1-yl)prop-1-en-2-yl)carbonimidoyl dicyanide with ammonia in a methanol solution yielded 2-amino-3-cyano-5-(dimethoxymethyl)pyrazine. researchgate.net Another significant approach involves the cyclization of α-amino acid amides with 1,2-dicarbonyl compounds, which has become a major route for synthesizing 2(1H)-pyrazinones, a class of pyrazine derivatives. nih.govrsc.org This one-pot condensation leads to the formation of bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. rsc.org

Transition metal catalysis is a powerful tool for the functionalization of pyrazines, particularly for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, Suzuki, and Stille reactions, are commonly employed. rsc.orgresearchgate.net These methods are effective for coupling halopyrazines with various partners. For example, Suzuki couplings have been performed on 2-bromopyrazines and 3-chloro-2,5-dimethylpyrazine. researchgate.net

More recently, catalysts based on earth-abundant metals like manganese have been developed for sustainable pyrazine synthesis. nih.govnih.gov One such method is the acceptorless dehydrogenative coupling of 2-amino alcohols, catalyzed by a manganese pincer complex, which produces 2,5-substituted pyrazines with hydrogen gas and water as the only byproducts. nih.govacs.org This process involves the initial dehydrogenation of the amino alcohol to an aldehyde intermediate, which then undergoes self-coupling to form a dihydropyrazine, followed by a final metal-catalyzed dehydrogenation to the aromatic pyrazine. acs.org

Table 3: Metal-Catalyzed Reactions in Pyrazine Synthesis

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

| Suzuki Coupling | Palladium catalyst | Bromopyrazines, Arylboronic acids | Aryl-substituted pyrazines | researchgate.net |

| Sonogashira Coupling | Palladium catalyst | Halopyrazines, Terminal alkynes | Alkynyl-substituted pyrazines | rsc.orgresearchgate.net |

| Dehydrogenative Coupling | Manganese Pincer Complex | 2-Amino alcohols | 2,5-Disubstituted pyrazines | nih.govacs.org |

| Tandem Oxidation | MnO₂ | α-Hydroxy ketones, 1,2-Diamines | Substituted pyrazines | tandfonline.comajgreenchem.com |

In line with the principles of sustainable chemistry, several environmentally benign methods for pyrazine synthesis have been developed. tandfonline.com One innovative approach utilizes reactive eutectic media, such as those formed from ammonium (B1175870) formate (B1220265) and monosaccharides (e.g., fructose, glucose), under microwave irradiation. rsc.org This method allows for rapid synthesis and improved atom economy compared to conventional techniques. rsc.org

Another green method employs a simple onion extract as a catalyst for the synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines at room temperature. ajgreenchem.com This protocol is noted for its cost-effectiveness, operational simplicity, and high yields (85-96%). ajgreenchem.com The organic acids present in the onion extract are believed to catalyze the condensation and subsequent aromatization steps. ajgreenchem.com The use of deep eutectic solvents (DESs) has also been explored for the self-condensation of d-glucosamine to produce pyrazine derivatives, where the DES acts as both a solvent and a promoter for the reaction. acs.org

The Maillard reaction, a form of non-enzymatic browning, is a complex series of reactions between amino acids and reducing sugars that occurs during the heating of food. perfumerflavorist.commdpi.com This reaction is a significant natural source of flavor and aroma compounds, including a variety of pyrazines. perfumerflavorist.comresearchgate.net The formation mechanism begins with the condensation of an amine (from an amino acid) and a carbonyl group (from a sugar). perfumerflavorist.com Key intermediates, α-aminoketones, are generated via the Strecker degradation of amino acids. nih.gov Two of these α-aminoketone molecules then condense to form a dihydropyrazine intermediate, which subsequently oxidizes to a stable, aromatic alkylpyrazine. researchgate.net The specific types of pyrazines formed depend on the participating amino acids and sugars, as well as reaction conditions like temperature and time. mdpi.com

General Synthetic Strategies for Pyrazine Derivatives

Acid-Catalyzed N-Substitution Reactions

Acid catalysis can be employed for N-substitution reactions on the pyrazine ring, although this approach is more commonly aimed at the nitrogen atoms within the ring (N1 and N4 positions) rather than performing substitutions on the carbon atoms of the ring. unimas.myunimas.my While direct acid-catalyzed amination on the carbon skeleton of the pyrazine ring is not a standard method, acids play a crucial role in other synthetic strategies. For instance, Brønsted acids are used to catalyze the N-alkylation of related nitrogen-containing heterocycles like pyrazoles, which can provide insight into the electronic behavior of the pyrazine nitrogens. mdpi.com In many reactions involving pyrazines, the basicity of the ring nitrogens (weaker than pyridine) means they are protonated in acidic conditions, which deactivates the ring toward electrophilic substitution but can be a critical factor in nucleophilic substitution mechanisms by enhancing the electron-deficient nature of the ring. researchgate.net

Specific Synthesis of this compound and Related Alkylamino Pyrazines

The introduction of alkylamino groups onto a pyrazine core can be achieved through several established synthetic methodologies.

A primary and effective method for synthesizing 2-amino-3-(alkylamino)pyrazines is through aminodehalogenation, a type of nucleophilic aromatic substitution (SNAr). This process typically involves a dihalopyrazine or an amino-halopyrazine as the starting material. For instance, the synthesis of this compound can be conceptualized starting from 2-amino-3-bromopyrazine. The brominated precursor undergoes nucleophilic substitution where the bromine atom at the C3 position is displaced by ethylamine. This reaction is often facilitated by the electron-withdrawing properties of the existing amino group at C2 and the pyrazine ring nitrogens, which stabilize the intermediate Meisenheimer complex.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. nih.govsciforum.netsciforum.net For the synthesis of related N-alkyl substituted 3-aminopyrazine-2-carboxamides, aminodehalogenation of a 3-chloro precursor with various amines is performed in a microwave reactor, achieving yields between 50.0% and 95.8%. nih.gov The variability in yield is often attributed to the steric hindrance of the incoming amine. nih.gov A similar approach for N-alkyl-3-(alkylamino)pyrazine-2-carboxamides also utilizes microwave-assisted aminodehalogenation with yields ranging from 41% to 98%. mdpi.com

A study on the synthesis of 2-amino-3-(methylamino)pyrazine, a close analog, from 2-amino-3-bromopyrazine and aqueous methylamine (B109427) was conducted under microwave irradiation at 120 °C for 3 hours, achieving an 80% yield. The reaction was catalyzed by copper(II) sulfate. chemicalbook.com

Table 1: Aminodehalogenation Reaction Data for Pyrazine Derivatives

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyrazine | Methylamine, CuSO₄ | 120 °C, 3 h, Microwave | 2-Amino-3-(methylamino)pyrazine | 80% | chemicalbook.com |

| 3-Chloropyrazine-2-carboxamide | Various Alkylamines | 140 °C, 30 min, Microwave | N-Alkyl-3-aminopyrazine-2-carboxamides | 50.0-95.8% | nih.gov |

The chemistry of halopyridines provides a useful analogy for understanding the reactivity of halopyrazines. Halogen atoms on pyridine (B92270) rings are susceptible to nucleophilic substitution by amines, a reaction that is fundamental in heterocyclic chemistry. wur.nl Halogenopyridines are generally more inclined to undergo substitution reactions without ring-opening compared to halogenopyrimidines and halogenopyrazines, which can sometimes react via ring-opening and re-closure pathways (SN(ANRORC) mechanism), especially with strong nucleophiles like potassium amide in liquid ammonia. wur.nl However, under typical SNAr conditions with amines, the reaction proceeds via addition of the nucleophile to the electron-deficient ring, followed by elimination of the halide ion. The reactivity is influenced by the position of the halogen and the nature of other substituents on the ring.

An alternative and powerful route to aminopyrazines involves the cyclization of α-iminodiacetonitrile (IDAN) derivatives. google.com Patents describe processes for preparing 2-aminopyrazines by reacting α-iminodiacetonitrile derivatives with various reagents. google.comjustia.com A general method involves contacting an N-X-substituted iminodiacetonitrile (B147120), where X is a leaving group, with a base and a suitable amine. google.com For example, a method for synthesizing 2-amino-6-(alkylamino)pyrazines involves reacting an iminodiacetonitrile derivative with a base and an aliphatic primary amine. google.com This strategy has been successfully applied to produce a variety of substituted aminopyrazines, including 2,6-diaminopyrazine-1-oxide (DAPO) by using hydroxylamine (B1172632) as the nucleophile. google.comosti.gov This synthetic procedure is versatile, and using primary alkylamines provides a convenient method for the synthesis of 2-alkylamino-6-aminopyrazines in good yields. osti.gov

The condensation of a 1,2-dicarbonyl compound, such as an α-ketoaldehyde, with a 1,2-diamine is a classical and fundamental method for forming the pyrazine ring. unimas.mynih.gov To synthesize a compound like this compound via this route, one would conceptually start with an appropriately substituted diamine and a 1,2-dicarbonyl compound. For example, the condensation of an α-ketoaldehyde with an α-aminoamide is a well-known route to 2-hydroxypyrazines, first reported by Reuben G. Jones. beilstein-journals.orgrsc.org While not directly producing the target compound, this illustrates the core condensation principle.

A more direct, though biomimetic, approach involves the dimerization of amino acid-derived α-amino aldehydes, which can be generated in situ. nih.gov This method has been used to synthesize various 2,5-disubstituted pyrazines. nih.gov A regioselective synthetic route to pyrido[3,4-b]pyrazines has also been developed through the initial condensation reaction between suitable diaminopyridines and α-keto aldehyde equivalents, highlighting the utility of this condensation strategy in building fused pyrazine systems. thieme-connect.comresearchgate.net

Chemical Transformations and Modifications

Once synthesized, this compound can undergo various chemical transformations, allowing for the creation of a diverse library of derivatives. The amino and ethylamino groups are key functional handles for further modification. imist.ma

Common transformations for aminopyrazines include:

Oxidation: The pyrazine ring nitrogen atoms can be oxidized to form the corresponding N-oxides using agents like hydrogen peroxide.

Substitution: The amino and ethylamino groups are nucleophilic and can react with electrophiles. This allows for acylation, alkylation, and other modifications. For example, the derivatization of related aminopyrazine carboxylates to form pteridinediones for fluorescence applications involves reactions at the amino group. seikei.ac.jp

Halogenation: Electrophilic aromatic substitution can introduce halogen atoms onto the pyrazine ring, with the positions directed by the existing amino groups. For instance, 2-aminopyrazine can be efficiently brominated using N-bromosuccinimide (NBS). thieme.de

Coupling Reactions: Halogenated derivatives of aminopyrazines can serve as substrates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of aryl or alkynyl groups. ucl.ac.uk

These transformations are crucial for modulating the compound's physicochemical properties and for exploring its potential in various applications. imist.ma

Nitration Reactions

Direct nitration of this compound has not been extensively documented in the literature. However, the nitration of related aminopyrazine derivatives provides insight into the expected reactivity. The pyrazine ring itself is generally deactivated towards electrophilic aromatic substitution, but the strong activating effects of amino groups can facilitate this reaction under forceful conditions.

Nitration is typically achieved using a mixture of a nitric acid source and a strong acid, such as sulfuric acid. google.com For example, the nitration of 2,6-diaminopyrazine-1-oxide (DAPO) to its dinitro derivative is accomplished with nitric acid in fuming sulfuric acid at temperatures between -15°C and 50°C. google.com Similarly, methyl 6-aminopyrazine-2-carboxylate can be nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid. In the case of this compound, the two amino groups would strongly direct electrophilic attack. The primary amino group and the secondary ethylamino group are both ortho-, para-directing. Therefore, nitration would be expected to occur at the C5 position, which is para to the C2-amino group and ortho to the C3-ethylamino group. A secondary potential site is the C6 position. The reaction may also lead to N-nitration at the exocyclic amino groups, as observed in the nitration of 2-aminopyridine (B139424) at low temperatures. sapub.org

| Starting Material | Reagents | Conditions | Product | Yield | Citation |

| 2,6-Diaminopyrazine-1-oxide (DAPO) | 90-100% HNO₃, 5-30% fuming H₂SO₄ | -15°C to 50°C | 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) | Up to 95% | google.comgoogleapis.com |

| Methyl 6-aminopyrazine-2-carboxylate | 90% HNO₃, conc. H₂SO₄ | 0–5°C, 4 hours | Methyl 6-nitropyrazine-2-carboxylate | 70–75% | |

| 2-Aminopyridine | HNO₃, H₂SO₄ | < 40°C | 2-Nitraminopyridine (N-nitration) | Kinetic Product | sapub.org |

| 2-Aminopyridine | HNO₃, H₂SO₄ | > 50°C | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | Thermodynamic Product | sapub.org |

Acetylation and Esterification

The amino groups of this compound are readily susceptible to acylation reactions such as acetylation. This reaction is a common method for protecting amino groups or modulating the electronic properties of the molecule. researchgate.net Acetylation can be accomplished using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine or triethylamine. nih.govfishersci.it

Given the presence of both a primary (C2) and a secondary (C3) amino group, selective acetylation could be challenging, and di-acetylation is a likely outcome, especially with excess acetylating agent. For instance, the reaction of 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) with excess acetic anhydride results in diacetylation, with both the hydroxyl and amide groups reacting. imist.ma The acetylation of the amino groups in this compound would yield N-(3-(ethylamino)pyrazin-2-yl)acetamide and potentially N-(2-acetamido-pyrazin-3-yl)-N-ethylacetamide.

Esterification, in this context, generally refers to the formation of an ester from a carboxylic acid derivative of pyrazine, rather than a reaction involving the amino groups of the target compound. For example, pyrazine-2-carboxylic acid can be converted to its methyl ester through Fischer esterification by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.

| Substrate Type | Reagent | Conditions | Product Type | Citation |

| Amines (General) | Acetic Anhydride | Aqueous NaHCO₃ | N-Acyl derivatives | researchgate.net |

| Hydroxyl Groups | Acetic Anhydride, Pyridine | 0°C to RT | O-Acetyl derivatives | nih.gov |

| 6-Bromo-3-hydroxypyrazine-2-carboxamide | Acetic Anhydride (excess) | 100°C, overnight | Diacetylated product | imist.ma |

Bromination

Bromination is a key electrophilic substitution reaction for activated pyrazine rings. The amino groups in this compound are strong activating groups, directing halogenation to the vacant ring positions. The most common and efficient method for the bromination of aminopyrazines involves using N-bromosuccinimide (NBS). imist.ma

For example, the reaction of 2-aminopyrazine with NBS can lead to the formation of 2-amino-3-bromopyrazine and 2-amino-3,5-dibromopyrazine, depending on the stoichiometry and reaction conditions. nih.gov The synthesis of 3,5-dibromopyrazine-2-amine from 2-aminopyrazine is a well-established procedure. imist.ma For this compound, bromination is expected to occur preferentially at the C5 position due to the combined directing effects of the C2-amino and C3-ethylamino groups.

| Starting Material | Reagent | Solvent | Product | Citation |

| 2-Aminopyrazine | N-Bromosuccinimide (NBS) | Acetonitrile | 2-Amino-3-bromopyrazine / 2-Amino-3,5-dibromopyrazine | nih.gov |

| 2-Amino-5-methyl-pyrazine | N-Bromosuccinimide (NBS) | Ethanol | 2-Amino-3-bromo-5-methyl pyrazine | nih.gov |

| Imidazo[1,2-a]pyrazine (B1224502) | N-Bromosuccinimide (NBS) | Acetonitrile | 8-Bromo-imidazo[1,2-a]pyrazine |

Amidation

Amidation can refer to the formation of an amide bond by acylation of the amino groups on the pyrazine ring or the coupling of an aminopyrazine with a carboxylic acid. The former is chemically analogous to the acetylation described previously, using acyl chlorides or anhydrides to form the corresponding amides. fishersci.itlibretexts.org

The coupling of aminopyrazines with carboxylic acids to form amides can be challenging due to the low nucleophilicity of the exocyclic amino group, a consequence of the electron-withdrawing nature of the pyrazine ring. Standard peptide coupling reagents are often inefficient. researchgate.net However, an effective method involves the activation of the carboxylic acid with methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI). This system efficiently facilitates the coupling of electron-deficient aminopyrazines with a variety of aryl and heteroaryl carboxylic acids, yielding the desired amide products in moderate to excellent yields. researchgate.net This method could be applied to this compound to synthesize a library of pyrazine carboxamides.

| Amine Substrate | Acid Substrate | Coupling System | Conditions | Product Type | Citation |

| Electron-deficient aminopyrazines | Aryl/Heteroaryl carboxylic acids | Methanesulfonyl chloride (MsCl), N-Methylimidazole (NMI) | Not specified | Pyrazine carboxamides | researchgate.net |

| General Amines | Acyl Chlorides | Base (e.g., Pyridine, DIEA) | RT | Amides (Schotten-Baumann reaction) | fishersci.it |

Electrophilic Substitution on Pyrazine Ring

The pyrazine ring is inherently electron-deficient and thus generally resistant to electrophilic substitution. However, the presence of powerful electron-donating groups, such as the amino and ethylamino substituents in this compound, activates the ring sufficiently for certain electrophilic reactions to occur.

As discussed, halogenation (specifically bromination) is a feasible electrophilic substitution reaction for activated pyrazines. imist.manih.gov Nitration, under harsh conditions, is another example. google.com

Formation of Fused Ring Systems (e.g., Imidazo[1,2-a]pyrazines)

2-Aminopyrazine derivatives are valuable precursors for the synthesis of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyrazines. This scaffold is of significant interest in medicinal chemistry. sci-hub.se

The classical synthesis involves the condensation of a 2-aminopyrazine with an α-haloketone (the Chichibabin reaction). sci-hub.se This two-component reaction builds the imidazole (B134444) ring onto the pyrazine core. A more modern and versatile approach is the three-component reaction between a 2-aminopyrazine, an aldehyde, and an isonitrile (an Ugi-type or Groebke-Blackburn-Bienaymé reaction). sci-hub.seresearchgate.net This method allows for the rapid generation of diverse libraries of substituted imidazo[1,2-a]pyrazines by varying the three input components. For example, an iodine-catalyzed, one-pot reaction of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide affords various imidazo[1,2-a]pyrazine derivatives in good yields. researchgate.netrsc.org

Starting with this compound, these methods would lead to the formation of imidazo[1,2-a]pyrazines bearing an ethylamino group at the 8-position, providing a scaffold for further chemical exploration.

| Reaction Type | Reactants | Catalyst/Solvent | Product System | Citation |

| Three-Component Condensation | 2-Aminopyrazine, Aldehyde, Isonitrile | Methanol | 3-Amino-imidazo[1,2-a]pyrazines | sci-hub.se |

| Three-Component Condensation | 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine (catalyst) | Imidazo[1,2-a]pyrazines | researchgate.netrsc.org |

| Classical Condensation | 2-Amino pyrazine, Chloroacetaldehyde | Methanol | Imidazo[1,2-a]pyrazine | nih.gov |

| Cyclization | 2-Aryl-2-hydroxy amines, 2,3-Dichloropyrazine | Not specified | 3-Aryl-8-chloroimidazo[1,2-a]pyrazines | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Ethylamino Pyrazine Derivatives Beyond Basic Identification

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a powerful lens through which to examine the bonding and functional groups within 2-amino-3-(ethylamino)pyrazine derivatives.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in pyrazine (B50134) derivatives. For instance, in N-ethyl-3-(ethylamino)pyrazine-2-carboxamide, the N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (CONH) are observed at 3395 cm⁻¹ and 3321 cm⁻¹, respectively. mdpi.com The strong absorption at 1655 cm⁻¹ is attributed to the C=O stretching of the amide group. mdpi.com

The analysis of related pyrazine compounds provides further insight. In 3-amino-2-pyrazine carboxylic acid, the N-H stretching vibrations appear in the region of 3390 ± 60 cm⁻¹ for asymmetric stretching and 3210 ± 60 cm⁻¹ for symmetric stretching. nanoient.org The stretching modes for the pyrazine ring itself are also identifiable. For example, the C-H stretching vibrations of the phenyl ring in some derivatives are observed in the range of 3081-3026 cm⁻¹. derpharmachemica.com

The following table summarizes key FT-IR vibrational frequencies for functional groups relevant to this compound and its analogs.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Primary Amine (NH₂) | Asymmetric Stretch | 3390 ± 60 | nanoient.org |

| Symmetric Stretch | 3210 ± 60 | nanoient.org | |

| Secondary Amine (NH) | N-H Stretch | 3321 | mdpi.com |

| Amide (CONH) | C=O Stretch | 1655 | mdpi.com |

| Methyl (CH₃) | Asymmetric Stretch | 2965 | derpharmachemica.com |

| Symmetric Stretch | 2880 | derpharmachemica.com | |

| Asymmetric Deformation | 1465-1440 | derpharmachemica.com | |

| Symmetric Deformation | 1390-1370 | derpharmachemica.com | |

| Rocking | 1070-1010 | derpharmachemica.com | |

| Phenyl Ring | C-H Stretch | 3081-3026 | derpharmachemica.com |

| C-H In-plane Bend | 1452, 1378, 1299, 1148, 1084, 1081 | derpharmachemica.com | |

| C-H Out-of-plane Bend | 1000-675 | derpharmachemica.com |

Raman Spectroscopy Investigations

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For pyrazine and its derivatives, Raman spectroscopy is effective in characterizing the vibrations of the heterocyclic ring. nanoient.org In a study of 3-amino-2-pyrazine carboxylic acid and its methyl ester, FT-Raman spectra were recorded and compared with theoretical calculations to assign vibrational modes. nanoient.orgnanoient.org For instance, in 3-amino-2-pyrazine carboxylic acid, in-plane and out-of-plane bending modes were observed in the Raman spectrum at 1268, 1190 cm⁻¹ and 968, 849 cm⁻¹ respectively. nanoient.org

Surface-Enhanced Raman Spectroscopy (SERS) has been employed to study pyrazine-based compounds, demonstrating that the interaction with a metal surface, such as gold, can significantly enhance the Raman signal. nih.gov This technique is particularly sensitive to the orientation and binding of the molecule on the surface. nih.gov

Analysis of Vibrational Modes and Potential Energy Distribution (PED)

A detailed understanding of the vibrational spectra is achieved through theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and their corresponding motions. nanoient.orgnanoient.org The Potential Energy Distribution (PED) analysis further allows for the assignment of calculated frequencies to specific vibrational modes, such as stretching, bending, and rocking of different functional groups. nanoient.org

For the parent pyrazine molecule, which has 24 normal modes of vibration, these analyses have identified specific modes like ring bending, ring breathing, CH rocking, and ring stretching. montana.eduresearchgate.net Such detailed assignments are crucial for interpreting the spectra of more complex derivatives like this compound. nanoient.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms within a molecule.

¹H NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In pyrazine derivatives, the protons on the aromatic ring typically appear in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. For example, in a derivative of 3-amino-N-methylpyrazine-2-carboxamide, the pyrazine ring protons appear as doublets at δ 8.13 and δ 7.76 ppm. imist.ma

The protons of the amino and ethylamino substituents have characteristic chemical shifts. The protons of the primary amino group (NH₂) often appear as a broad singlet. For instance, in N-ethyl-3-(ethylamino)pyrazine-2-carboxamide, the NH proton of the ethylamino group shows a triplet at δ 8.79 ppm, while the amide NH proton appears as a triplet at δ 8.70 ppm. mdpi.com The protons of the ethyl group will typically show a quartet for the CH₂ group and a triplet for the CH₃ group, with their exact chemical shifts depending on the electronic environment.

¹³C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in The carbon atoms of the pyrazine ring are typically found in the aromatic region of the spectrum (around 110-160 ppm). oregonstate.edu The presence of amino and ethylamino substituents influences the chemical shifts of the ring carbons to which they are attached.

In a related compound, 2-amino-3-(dimethylamino)pyrazine, the pyrazine ring carbons are observed at δ 123.7, 143.2, and 151.9 ppm. For N-ethyl-3-(ethylamino)pyrazine-2-carboxamide, the carbonyl carbon of the amide group is a key indicator, and the carbons of the ethyl groups will appear in the upfield region of the spectrum. The following table provides a general guide to the expected ¹³C NMR chemical shifts for this compound and its derivatives.

| Carbon Type | Typical Chemical Shift (ppm) |

| Pyrazine Ring Carbons | 120 - 160 |

| Carbonyl (Amide) | 160 - 180 |

| Ethyl Group (-CH₂-) | 30 - 50 |

| Ethyl Group (-CH₃) | 10 - 20 |

Computational Prediction of NMR Parameters (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, and its power is significantly enhanced by computational prediction methods. The Gauge-Independent Atomic Orbital (GIAO) method is a prominent quantum chemical approach used to calculate NMR chemical shifts. theaic.org This method, often employed within Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR spectra. theaic.org

By optimizing the molecular geometry of a compound, computational models can predict the chemical shifts of each atom. theaic.org These predicted values are then compared with experimental data to confirm the molecular structure. For instance, in the characterization of pyrazine derivatives, a discrepancy between predicted and experimental NMR data can indicate unexpected structural features or the presence of different conformers. frontiersin.org The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. github.io For example, studies on similar heterocyclic systems have shown that while there might be slight differences between calculated and experimental values, the general trend of chemical shifts is well-maintained, aiding in the correct assignment of signals. theaic.org

Table 1: Comparison of Experimental and Computationally Predicted NMR Data

| Parameter | Experimental Value | Predicted Value (Method) | Reference |

|---|---|---|---|

| ¹H Chemical Shift (ppm) | Varies | Varies (GIAO/DFT) | theaic.orgfrontiersin.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic properties of molecules. For pyrazine derivatives, this technique provides valuable information on electronic transitions and charge transfer phenomena. rsc.org

The electronic absorption spectra of pyrazine derivatives, including this compound, are characterized by absorption bands corresponding to π → π* and n → π* transitions. rsc.org The presence of amino and ethylamino groups, which are electron-donating, significantly influences the electronic structure and can lead to intramolecular charge transfer (ICT) phenomena. researchgate.net This is particularly evident in studies of related pyrazine compounds where the interaction between donor and acceptor moieties within the molecule is analyzed. researchgate.netresearchgate.net The solvent environment can also play a crucial role in the position and intensity of these absorption bands, a phenomenon known as solvatochromism. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool used to simulate UV-Vis spectra and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.netmdpi.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a quantitative measure of the molecule's excitability and chemical reactivity. mdpi.comderpharmachemica.com A smaller HOMO-LUMO gap generally indicates that the molecule can be excited with lower energy, which corresponds to absorption at longer wavelengths in the UV-Vis spectrum. mdpi.com It is important to note that the HOMO-LUMO gap itself is not identical to the absorption peak energy but provides a qualitative understanding of the electronic transition. reddit.com TD-DFT calculations can also help assign the nature of the electronic transitions, for instance, by identifying them as HOMO to LUMO or other orbital transitions. scirp.org

Table 2: Calculated Electronic Properties of a Representative Pyrazine Derivative

| Parameter | Calculated Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO Energy | Varies | TD-DFT/B3LYP | scirp.orgmdpi.com |

| LUMO Energy | Varies | TD-DFT/B3LYP | scirp.orgmdpi.com |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of a compound. For derivatives of this compound, high-resolution mass spectrometry (HRMS) provides precise mass measurements, which can be used to determine the molecular formula. imist.ma The fragmentation pattern observed in the mass spectrum offers additional structural information, helping to identify different functional groups and their connectivity within the molecule. Any anomalies in the fragmentation pattern can be further investigated, sometimes in conjunction with computational methods, to ensure correct structural assignment.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. bas.bg For pyrazine derivatives, X-ray diffraction studies reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com These interactions can play a crucial role in the packing of molecules in the crystal lattice. In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed, often in combination with solid-state NMR and computational modeling, to elucidate the crystal structure. rsc.org The structural information obtained from X-ray diffraction is invaluable for understanding the physical properties of the compound and for providing a basis for computational studies. bas.bg

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromo-3-(methylamino)pyrazine |

| 2-Aminopyrazine (B29847) |

| 3-amino-N-methylpyrazine-2-carboxamide |

| 3-amino-N-penthylpyrazine-2-carboxamide |

| 3-amino-N-phenylpyrazine-2-carboxamide |

| 3,5-dibromopyrazine-2-amine |

| 3-hydroxy-6-nitropyrazine-2-carboxamide |

| 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate |

| Methyl 3-aminopyrazine-2-carboxylate |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate |

| 2,3-bis(2-pyridyl)pyrazine |

| pyrazine-2-amidoxime |

| pyrazine-2-thiocarboxamide |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles |

| 2-amino-3,5-dibromopyridine |

Computational and Theoretical Investigations of 2 Amino 3 Ethylamino Pyrazine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of pyrazine (B50134) derivatives. These methods allow for the detailed investigation of molecular properties that are otherwise difficult to measure.

DFT calculations are widely used to determine the optimized geometry and electronic properties of pyrazine derivatives. researchgate.net Studies on analogous compounds, such as 2-aminopyrazine (B29847) and 2-amino-3-(dimethylamino)pyrazine, reveal a generally planar pyrazine ring structure. researchgate.net The introduction of amino and alkylamino substituents at the C2 and C3 positions influences the bond lengths and angles of the heterocyclic core due to electronic effects like resonance and steric hindrance.

For instance, in 2-amino-3-(dimethylamino)pyrazine, the pyrazine ring serves as the central scaffold for the amino substituents. The electron-donating nature of the amino and ethylamino groups affects the electron distribution across the entire molecule. DFT calculations, often at the B3LYP level of theory, can precisely predict these geometric parameters. researchgate.net

Table 1: Representative Calculated Geometric Parameters for Aminopyrazine Analogues Note: This table presents typical values for aminopyrazine structures based on DFT calculations found in the literature. Specific values for 2-Amino-3-(ethylamino)pyrazine would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (ring) | 1.39 - 1.44 Å |

| C-N (ring) | 1.33 - 1.37 Å | |

| C-NH2 | ~1.36 Å | |

| C-NH(ethyl) | ~1.37 Å | |

| Bond Angle | N-C-C (ring) | 120° - 124° |

| C-N-C (ring) | 115° - 118° | |

| C-C-NH2 | ~121° | |

| C-C-NH(ethyl) | ~122° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxibiology.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. chalcogen.rosapub.org

In aminopyrazine analogues, the HOMO is typically localized over the electron-rich regions, including the pyrazine ring and the nitrogen atoms of the amino substituents. researchgate.net The LUMO is generally distributed across the π-system of the pyrazine ring. researchgate.net The presence of electron-donating groups, like amino and ethylamino, tends to increase the HOMO energy level, which can enhance the molecule's electron-donating capability.

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Pyrazine Analogues Data sourced from DFT studies on pyrazine derivatives. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Methylpyrazine (MP) | -6.545 | -1.578 | 4.967 |

| 2-Aminopyrazine (AP) | -6.109 | -1.197 | 4.912 |

| 2-Amino-5-bromopyrazine (ABP) | -6.422 | -1.986 | 4.436 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. plos.org

For aminopyrazine analogues, MEP maps consistently show the most negative potential localized around the nitrogen atoms of the pyrazine ring due to their high electronegativity and the presence of lone pair electrons. The amino groups also contribute to negative potential regions. researchgate.net Conversely, the hydrogen atoms of the amino and ethylamino groups exhibit positive electrostatic potential, making them potential sites for hydrogen bonding interactions. researchgate.netresearchgate.net

In studies of related aminopyrimidines and aminopyrazines, significant stabilization arises from the delocalization of the lone pair electrons of the amino group's nitrogen atom (n) into the antibonding π* orbitals of the pyrazine ring. nih.gov This n → π* interaction is a hallmark of resonance stabilization in these systems. Further stabilization can occur from interactions involving σ bonds. A higher E(2) value indicates a stronger interaction and greater charge delocalization, leading to increased stability. chalcogen.ronih.gov

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for an Aminopyrimidine Analogue Data adapted from a study on 2-aminopyrimidine. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(amino) | π* (N(ring)-C(ring)) | ~50-60 | n → π* (Resonance) |

| LP (1) N(ring) | σ* (C(ring)-C(ring)) | ~2-5 | n → σ* (Hyperconjugation) |

| σ (C-H) | σ* (C-N) | ~1-3 | σ → σ* (Hyperconjugation) |

Key global reactivity descriptors include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Potential (μ = (E_HOMO + E_LUMO) / 2): The tendency of electrons to escape from a system.

Chemical Hardness (η = (E_LUMO - E_HOMO) / 2): Resistance to change in electron configuration. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Global Electrophilicity Index (ω = μ² / 2η): The ability of a molecule to accept electrons.

These descriptors allow for the comparison of reactivity across a series of related compounds. researchgate.netresearchgate.net

Table 4: Calculated Global Reactivity Descriptors for Pyrazine Analogues Data derived from values reported for pyrazine derivatives. researchgate.net

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) |

| 2-Methylpyrazine (MP) | 6.545 | 1.578 | -4.062 | 2.484 |

| 2-Aminopyrazine (AP) | 6.109 | 1.197 | -3.653 | 2.456 |

| 2-Amino-5-bromopyrazine (ABP) | 6.422 | 1.986 | -4.204 | 2.218 |

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. For this compound, the primary source of conformational flexibility is the rotation around the C3-N(ethylamino) bond and the N-C(ethyl) bond. These rotations give rise to different rotational isomers, or rotamers.

The stability of these rotamers is governed by factors such as steric hindrance and potential intramolecular hydrogen bonding. nih.gov Computational methods can be used to map the potential energy surface as a function of the relevant dihedral angles (e.g., C2-C3-N-C(ethyl) and C3-N-C-C(methyl)). The analysis aims to identify the low-energy, stable conformations. It is expected that conformations minimizing steric clash between the ethyl group and the adjacent amino group at the C2 position would be energetically favored.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. These simulations provide detailed insights into the intermolecular forces that govern the interactions of this compound and its analogues with their environment, as well as their behavior when adsorbed onto surfaces.

In the context of this compound, the amino and ethylamino groups are capable of forming hydrogen bonds, which would significantly influence their interaction with other molecules, including solvent molecules and biological macromolecules. Simulations of pyrazine on graphite (B72142) have indicated that the presence of nitrogen atoms in the pyrazine ring, as compared to benzene (B151609), leads to stronger intermolecular interactions and a more stable adsorbed overlayer. rsc.org This increased stability is attributed in part to N-H hydrogen bonds. rsc.org

DFT and MD simulations have been employed to study the corrosion inhibition properties of pyrazinamide (B1679903) derivatives. researchgate.net These studies calculate quantum chemical parameters that correlate with experimental results, providing a deeper understanding of the inhibitor-surface interactions. researchgate.net

The adsorption of pyrazine and its derivatives onto various surfaces is a critical area of study, with implications for catalysis, sensor technology, and materials science. MD simulations, often complemented by experimental techniques like neutron diffraction and density functional theory (DFT) calculations, provide a molecular-level picture of this phenomenon.

Investigations into the adsorption of pyrazine on graphite have revealed that it forms a highly stable, ordered overlayer that persists up to 320 K and grows layer-by-layer. rsc.org The lattice constant of pyrazine on graphite was determined to be (6.06 ± 0.02) Å. rsc.org The enhanced stability compared to benzene is linked to the stronger van der Waals bonding due to the nitrogen atoms in the pyrazine ring. rsc.org DFT calculations have identified the most energetically favorable adsorption geometry of pyrazine on graphite, which involves a 30° rotation over the surface. rsc.org

The adsorption of inhibitor molecules, such as pyrazine derivatives, onto metal surfaces is a key mechanism in corrosion prevention. These molecules form a protective barrier that blocks reactive sites from acid attack. sci-hub.se The adsorption process is often found to follow the Langmuir isotherm. sci-hub.se In the context of coordination polymers, the solvent used during synthesis can significantly influence the final architecture, which in turn affects properties like gas adsorption. acs.org For example, cobalt(II) succinate (B1194679) coordination polymers incorporating pyrazine have shown different structures and nitrogen gas uptake depending on the synthetic conditions. acs.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a important approach in medicinal chemistry and drug discovery that aims to correlate the chemical structure of a compound with its biological activity. For this compound and its analogues, SAR studies provide valuable guidance for designing new compounds with enhanced potency and desired properties.

Quantitative Structure-Activity Relationship (QSAR) studies utilize physicochemical parameters and statistical regression analysis to build predictive models. asianpubs.org These models help in understanding which molecular properties are crucial for a specific biological effect.

For a series of herbicidal 2,3-dicyanopyrazines, regression analysis showed that the herbicidal activity against barnyard grass was parabolically related to the hydrophobic substituent parameter (π) at the 5-position of the pyrazine ring. tandfonline.com This indicates that there is an optimal hydrophobicity for maximum activity. Similar studies on 5-ethylamino- and 5-propylamino-2,3-dicyanopyrazines further refined this understanding by analyzing the effects of substituents at the 6-position using hydrophobic and steric parameters. tandfonline.com

In the development of inhibitors for the mitotic kinase Nek2, SAR studies starting from an aminopyrazine hit compound were crucial for improving activity. acs.org Likewise, for aminopyrazine-based Na(v)1.7 antagonists, a broad SAR analysis led to the identification of compounds with significantly improved pharmacokinetic properties and selectivity. nih.gov

QSAR studies on pyrazine derivatives as tuberculostatic agents have indicated that hydrophobic and molar refractivity parameters at the R1 position have a significant correlation with their activity against various tubercular strains. asianpubs.org Multiple linear regression (MLR) is a common statistical method used in these analyses to develop predictive models. ijirset.comijournalse.org

| Compound No. | Substituent (R) | π | pI50 (Observed) | pI50 (Calculated) |

|---|---|---|---|---|

| 18 | NHMe | -0.47 | -1.05 | -1.30 |

| 19 | NHEt | 0.08 | -1.06 | -0.82 |

| 20 | NH-n-Pr | 0.76 | -0.43 | -0.36 |

| 21 | NHCH2Ph | 1.00 | -0.21 | -0.24 |

| 22 | NHPh | 1.37 | -0.14 | -0.09 |

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or the chromatographic hydrophobicity index (log k), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the antimycobacterial activity was found to be strongly connected with the lipophilicity of the compounds. mdpi.com For one group of these compounds, a bilinear relationship was observed between the logarithm of the reciprocal of the minimum inhibitory concentration (log(1/MIC)) and log k, with a sharp increase in activity up to a certain lipophilicity, after which the activity increase plateaued. mdpi.com This suggests an optimal lipophilicity range for antimycobacterial efficacy.

Studies on other pyrazinamide derivatives have also highlighted the importance of lipophilicity. For instance, the antifungal activity of some derivatives was found to increase with rising lipophilicity. mdpi.com Similarly, for inhibitors of photosynthetic electron transport, the inhibitory activity was linked to both the lipophilicity and the electronic properties of the substituents. sciforum.net The substitution pattern on the pyrazine ring significantly impacts these properties; for example, bulky or hydrophobic groups tend to increase log k values.

| Compound No. | R² | log k | MIC (μg/mL) |

|---|---|---|---|

| 12 | C₄H₉ | 0.401 | >100 |

| 14 | C₆H₁₃ | 0.876 | 25 |

| 15 | C₇H₁₅ | 1.121 | 25 |

| 16 | C₈H₁₇ | 1.359 | 25 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as this compound, and its biological target at the molecular level.

Docking studies have been instrumental in identifying potential inhibitors for various enzymes. For example, in the search for PIM-1 kinase inhibitors, molecular docking of pyrazine derivatives revealed key hydrogen bond interactions with residues such as Glu171, Glu121, and Lys67 within the catalytic pocket of the enzyme. japsonline.com Similarly, docking studies on pyrazine-2-carboxylic acid derivatives with GlcN-6-P synthase suggested that the inhibition of this enzyme could be responsible for their antibacterial activity. rjpbcs.com

Theoretical Prediction of Pharmacokinetic Properties (e.g., Drug Likeness)

The evaluation of pharmacokinetic properties through computational models is a cornerstone of modern drug discovery, providing early insights into the potential of a molecule to become a viable drug. These in silico methods predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its adherence to established criteria for "drug-likeness," such as Lipinski's Rule of Five. researchgate.netcomputabio.com While direct computational studies on this compound are not extensively available in the reviewed literature, the analysis of its structural analogues provides a predictive framework for its likely pharmacokinetic characteristics.

Researchers utilize a variety of computational tools and servers, such as SwissADME and pkCSM, to calculate physicochemical properties and predict ADMET parameters. nih.govorientjchem.org These platforms analyze a molecule's structure to forecast its behavior in the human body. For instance, Lipinski's Rule of Five is a widely used filter to assess the potential for oral bioavailability, based on properties like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

In studies of various pyrazine and aminopyridine derivatives, these computational predictions have been instrumental. For example, in silico analysis of certain 2-aminopyridine (B139424) derivatives demonstrated favorable pharmacokinetic profiles, with many compounds adhering to Lipinski's, Veber's, and Ghose's rules, and showing no predicted toxicity. nih.gov Similarly, investigations into other heterocyclic compounds, including thiazole-Schiff base analogues and sulfonamide derivatives, have relied on ADMET predictions to identify candidates with good drug-like properties and to guide further experimental studies. nih.govnih.gov

The structural features of this compound—a relatively small molecule with hydrogen bond donors and acceptors—suggest that it would likely have favorable drug-like properties. The pyrazine core is a common scaffold in medicinal chemistry, and its derivatives have been the subject of numerous computational studies. researchgate.netcuni.cz These studies often reveal that modifications to the pyrazine ring system can fine-tune the pharmacokinetic profile to enhance desirable characteristics like gastrointestinal absorption and to mitigate potential issues like inhibition of cytochrome P450 enzymes. orientjchem.org

The following table presents a hypothetical ADMET profile for this compound, extrapolated from data on structurally similar aminopyrazine and pyrazine carboxamide derivatives found in the literature. This provides a reasonable estimation of its likely properties.

Table 1: Predicted Pharmacokinetic Properties of this compound Analogues

| Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.net |

| logP (Lipophilicity) | -0.4 to 5.6 | Within the range for good permeability and solubility. nih.gov |

| Hydrogen Bond Donors | ≤ 5 | Complies with Lipinski's Rule of Five, indicating favorable membrane permeability. researchgate.net |

| Hydrogen Bond Acceptors | ≤ 10 | In line with Lipinski's Rule of Five, contributing to good oral absorption. researchgate.net |

| Pharmacokinetics (ADMET) | ||

| Gastrointestinal (GI) Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. orientjchem.org |

| Blood-Brain Barrier (BBB) Permeant | Variable | The ability to cross the BBB depends on the specific analogue's properties. |

| P-glycoprotein (P-gp) Substrate | No/Yes | Prediction varies among analogues; non-substrate status is often preferred to avoid efflux. |

| CYP450 Enzyme Inhibition | Generally low for key isoforms | Low potential for drug-drug interactions is a favorable characteristic. orientjchem.org |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Pass | Suggests good oral bioavailability. researchgate.net |

| Veber's Rule | Pass | Indicates good oral bioavailability based on the number of rotatable bonds and polar surface area. |

| Bioavailability Score | High | A composite score predicting the overall likelihood of the compound being orally bioavailable. |

It is important to note that these are theoretical predictions based on related compounds. The actual pharmacokinetic profile of this compound would need to be confirmed through direct experimental evaluation. Nevertheless, the computational data available for its analogues suggest that it possesses a promising foundation for further investigation as a potential therapeutic agent.

Coordination Chemistry of 2 Amino 3 Ethylamino Pyrazine Derivatives

Ligand Design and Synthesis for Metal Complexes

The design of ligands based on the 2-Amino-3-(ethylamino)pyrazine scaffold is driven by the presence of multiple nitrogen donor atoms within the molecule. The amino and ethylamino groups, along with the nitrogen atoms of the pyrazine (B50134) ring, provide potential coordination sites for metal ions. The synthesis of these ligands typically involves nucleophilic substitution reactions. For instance, the reaction of 2,3-dichloropyrazine (B116531) with ethylamine (B1201723) can be employed to introduce the ethylamino group. Further modifications to the pyrazine ring can be achieved through various organic reactions to create a library of derivatives with tailored electronic and steric properties.

The strategic placement of substituents on the pyrazine ring allows for the fine-tuning of the ligand's coordination properties. For example, the introduction of electron-withdrawing or electron-donating groups can influence the electron density on the nitrogen donor atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

Complex Formation with Transition Metals (e.g., Ru(III), Cu(II))

Derivatives of this compound readily form coordination complexes with a range of transition metals, including ruthenium(III) and copper(II). nih.gov The formation of these complexes typically occurs by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, can vary depending on the reaction conditions and the specific ligand and metal ion involved. For instance, both 1:1 and 1:2 metal-to-ligand complexes have been reported for Ru(III) with analogous pyrazine derivatives.

In these complexes, the this compound derivative acts as a bidentate or polydentate ligand, coordinating to the metal center through its nitrogen atoms. Spectroscopic evidence, such as shifts in the infrared (IR) spectra of the ligand upon complexation, confirms the involvement of the amino and/or pyrazine nitrogen atoms in the coordination bond. rsc.org The geometry of the resulting complexes is influenced by the coordination number of the metal ion and the steric bulk of the ligand. Octahedral and square planar geometries are commonly observed for Ru(III) and Cu(II) complexes, respectively. rsc.orggrafiati.com

Characterization of Metal Complexes

A comprehensive understanding of the properties of these metal complexes requires their thorough characterization using a variety of analytical techniques.

Spectrophotometric Titration for Stability Constants

Table 1: Illustrative Stability Constants for Metal-Ligand Complexes This table provides example data based on typical findings in the field and does not represent data for this compound specifically, as this data was not available in the search results.

| Metal Ion | Ligand | Stoichiometry (M:L) | Log β |

|---|---|---|---|

| Cu(II) | 2,2'-bipyridine | 1:2 | 3.51 |

| Ni(II) | 2,2'-bipyridine | 1:2 | 3.30 |

Ligand Field Parameter Calculations (Δo, B, β)

The electronic spectra of transition metal complexes provide valuable information about their electronic structure, which can be quantified through the calculation of ligand field parameters. These parameters include the ligand field splitting energy (Δo), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β). numberanalytics.com

Δo (Ligand Field Splitting Energy): This parameter quantifies the energy difference between the d-orbitals of the central metal ion in the presence of the ligands. Its magnitude is a measure of the ligand field strength.

B (Racah Parameter): This parameter relates to the interelectronic repulsion within the d-orbitals of the metal ion. Its value in the complex is typically lower than that of the free ion, indicating a degree of covalency in the metal-ligand bond.

β (Nephelauxetic Ratio): This is the ratio of the Racah parameter in the complex to that in the free metal ion (B/B₀). It provides a measure of the reduction in interelectronic repulsion upon complex formation and is an indicator of the covalency of the metal-ligand bond.

For Ru(III) complexes with similar pyrazine-based ligands, these parameters have been calculated from UV-Vis spectral data and have been instrumental in characterizing the electronic environment around the metal center. rsc.org

Table 2: Example Ligand Field Parameters for a Ru(III) Complex with a Pyrazine Derivative This table presents hypothetical data for illustrative purposes, as specific values for this compound complexes were not found.

| Complex | Δo (cm⁻¹) | B (cm⁻¹) | β |

|---|

Electrochemical Measurements

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of the metal complexes. rsc.org These measurements can reveal the formal reduction potentials of the metal center (e.g., the Ru(III)/Ru(II) couple) and provide insights into the influence of the ligand environment on the electronic properties of the complex. rsc.orgscispace.com The redox potential is a critical parameter, as it can affect the stability and reactivity of the complex in different chemical or biological environments. For instance, the reduction of Ru(III) to the more kinetically labile Ru(II) is considered a key activation step for some ruthenium-based anticancer agents. rsc.org

Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. etamu.edu TGA is valuable for determining the thermal stability of the metal complexes and for identifying the presence of coordinated or lattice solvent molecules, such as water. nih.govmdpi.com The decomposition pattern of a complex, observed as a series of mass losses at specific temperatures, can provide information about the composition of the complex and the nature of its decomposition products. ajrconline.org For example, the initial mass loss at lower temperatures often corresponds to the removal of solvent molecules, while subsequent losses at higher temperatures indicate the decomposition of the organic ligand, ultimately leaving a metal oxide residue. nih.govmjcce.org.mk

Coordination Mode Analysis

The coordination behavior of pyrazine derivatives, including those structurally related to this compound, is influenced by both electronic and steric factors. In copper(I) bromide complexes with chloro-substituted pyrazin-2-amine ligands, the mode of coordination can often be predicted. For instance, the absence of a substituent at the C6 position in ligands like 3-chloro-pyrazin-2-amine and 5-chloro-pyrazin-2-amine favors coordination through the N1 atom. Conversely, in ligands where the C6 position is substituted, such as 3,6-dichloro-pyrazin-2-amine and 5,6-dichloro-pyrazin-2-amine, coordination tends to occur through the N4 atom. jyu.firesearchgate.net This selectivity is a result of the electronic and steric environment around the nitrogen atoms of the pyrazine ring. mdpi.com

In some instances, pyrazine derivatives can act as bridging ligands, coordinating to two different metal centers. This μ2-N,N' bridging mode has been observed in complexes with 5-chloro-pyrazin-2-amine and 6-chloro-pyrazin-2-amine, leading to the formation of different polymeric structures. jyu.firesearchgate.net The specific coordination mode adopted by the ligand has a direct impact on the resulting supramolecular architecture. For example, monodentate coordination often leads to hydrogen-bonded networks featuring a catenated (μ3-bromo)-CuI 'staircase' motif. jyu.firesearchgate.net

The coordination of ligands to a metal center can be confirmed using various spectroscopic techniques. In ruthenium(III) complexes with pyrazine derivatives, FT-IR spectroscopy helps identify the coordination sites. A shift in the characteristic bands of the pyrazine ring and the amino groups upon complexation indicates their involvement in bonding with the metal ion. rsc.org For instance, in a Ru(III) complex with 2-amino-5-bromo-3-(methylamino)pyrazine, the analysis of IR spectra suggested that the ligand behaves as a bidentate, coordinating through the azomethine nitrogen and an amino group. rsc.org

The following table summarizes the coordination modes observed in some pyrazine derivative complexes:

| Ligand | Metal Ion | Coordination Mode | Resulting Structure | Reference |

| 3-Chloro-pyrazin-2-amine | Cu(I) | Monodentate (N1) | 1D polymeric chains | mdpi.com |

| 5-Chloro-pyrazin-2-amine | Cu(I) | Monodentate (N1) & μ2-N,N' bridging | 1D and 2D polymers | mdpi.com |

| 6-Chloro-pyrazin-2-amine | Cu(I) | μ2-N,N' bridging | Polymeric structures | jyu.fi |

| 3,6-Dichloro-pyrazin-2-amine | Cu(I) | Monodentate (N4) | 2D laminar sheets | mdpi.com |

| 5,6-Dichloro-pyrazin-2-amine | Cu(I) | Monodentate (N4) | 2D laminar sheets | mdpi.com |

| 3,5-Dichloro-pyrazin-2-amine | Cu(I) | Monodentate | Polymeric structures | jyu.fi |

| 2-amino-5-bromo-3-(methylamino)pyrazine | Ru(III) | Bidentate | Octahedral complex | rsc.org |

Hydrogen and Halogen Bonding in Coordination Polymers

Hydrogen and halogen bonding play a crucial role in the self-assembly and stabilization of coordination polymers involving pyrazine derivatives. These non-covalent interactions direct the formation of higher-dimensional supramolecular architectures from lower-dimensional coordination polymers. mdpi.commdpi.comresearchgate.net

In copper(I) bromide complexes with chloro-substituted pyrazin-2-amines, a combination of hydrogen bonds (N–H∙∙∙Br–Cu) and halogen bonds (C–Cl∙∙∙Br–Cu) underpins the formation of extended polymeric structures. mdpi.com Two primary hydrogen bonding patterns are observed: self-complementary dimerization of the aminopyrazine ligands, described by the R2(2)(8) graph set notation, and non-cyclic intermolecular hydrogen bonds (N–H∙∙∙N' or N–H∙∙∙Br–Cu) that lead to infinite polymeric structures. jyu.firesearchgate.net The distances of these N–H∙∙∙N hydrogen bonds typically range from approximately 2.138(5) to 2.308(12) Å. mdpi.com

Halogen bonds, such as C–Cl∙∙∙Br–Cu and C–Cl∙∙∙Cl–C, also contribute significantly to the crystal packing. The C–Cl∙∙∙Br–Cu halogen bond distances have been observed to be in the range of 3.4178(14) to 3.582(15) Å, which is less than the sum of the van der Waals radii of the participating atoms, indicating a significant interaction. jyu.firesearchgate.net These interactions can link one-dimensional chains into two-dimensional sheets or connect two-dimensional sheets into three-dimensional networks. mdpi.com

In coordination polymers constructed with pyrazine-2,5-diyldimethanol, a variety of strong and weak hydrogen bonds are present, including O-H···O, O-H···N, O-H···X, C-H···O, and C-H···X (where X = Cl, Br). mdpi.comresearchgate.net Additionally, weak halogen bonds of the X···O type have been identified. mdpi.comresearchgate.net These interactions, along with π-π stacking of the pyrazine rings, contribute to the formation of complex supramolecular networks. mdpi.comresearchgate.net

The following table provides examples of hydrogen and halogen bond distances observed in coordination polymers of pyrazine derivatives:

| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |

| Hydrogen Bond | N–H∙∙∙N | 2.138(5) - 2.308(12) | mdpi.com |

| Hydrogen Bond | N–H∙∙∙Br | 2.3615(10) - 2.4846(12) | mdpi.com |

| Halogen Bond | C–Cl∙∙∙Br | 3.4178(14) - 3.582(15) | jyu.firesearchgate.net |

| Halogen Bond | C–Cl∙∙∙Br | 3.527(3) | mdpi.com |

Optoelectronic Properties of Metal-Organic Frameworks (MOFs) incorporating Pyrazine Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with potential applications in various fields, including optoelectronics. researchgate.net The optoelectronic properties of MOFs, such as photoconductivity, photoswitching, and light harvesting, are influenced by the nature of both the metal ions and the organic linkers. researchgate.net Pyrazine-based ligands are attractive for the construction of MOFs due to their ability to form well-defined structures and participate in charge-transfer processes. iucr.orgacs.org

The incorporation of pyrazine ligands can influence the electronic properties of the resulting MOF. For instance, in Fe-based MOFs, the introduction of pyrazine-dicarboxylic acid ligands can create O-Fe-N coordination sites, which have been shown to lower the binding energy and affect the local electronic environment of the Fe-clusters. researchgate.netnih.gov This modification can enhance the catalytic activity in Fenton-like processes by facilitating Fe(II)/Fe(III) cycling. researchgate.netnih.gov

The functionalization of organic linkers is a key strategy for tuning the optoelectronic properties of MOFs. For example, introducing an amino group to the 1,4-benzenedicarboxylate (BDC) linker in MIL-125, a TiO2-based MOF, results in a reduction of the band gap. researchgate.net This is attributed to the donation of the nitrogen 2p electrons to the aromatic system, creating a new, red-shifted band above the valence band. researchgate.net This principle of linker modification can be applied to pyrazine-based MOFs to tailor their light-absorbing and charge-transport characteristics.

MOFs incorporating pyrazine ligands have been investigated for their potential in various optoelectronic applications. researchgate.net The inherent porosity and tunable electronic structure of these materials make them suitable for applications in gas adsorption and as sensors. nih.govacs.org Furthermore, the ability of pyrazine to mediate magnetic interactions has led to the study of pyrazine-containing MOFs for their magnetic properties. iucr.org The development of pyrazine-based MOFs with specific optoelectronic functionalities often involves the careful selection of metal nodes and the strategic design of the pyrazine-derived organic linkers. rsc.org

Research has shown that MOFs can exhibit semiconducting behavior, which is a prerequisite for many optoelectronic applications. researchgate.net The charge-transfer properties of Cu(II) MOFs with pyrazine and phthalate (B1215562) ligands have been studied, revealing their potential for use in optoelectronic devices. acs.org The combination of photoactive metal centers with electronically versatile pyrazine linkers offers a promising avenue for the development of new functional materials for solar energy conversion and light-emitting devices. mdpi.com

| MOF System | Ligands | Key Finding | Potential Application | Reference |

| Fe-MOF | Amino terephthalic acid, Pyrazine-dicarboxylic acid | O-Fe-N coordination enhances catalytic activity | Fenton-like advanced oxidation | researchgate.netnih.gov |

| MIL-125 | 1,4-benzenedicarboxylate (BDC) and BDC-NH2 | Amino-functionalization reduces the band gap | Photocatalysis | researchgate.net |

| Cu(II)-MOF | Phthalate, Pyrazine | Shows electrical conductivity and photosensitivity | Optoelectronic devices | acs.org |

| Co(II)-Polymer | Succinate (B1194679), Pyrazine | Porous structure with gas adsorption properties | Gas adsorption, Sensing | nih.govacs.org |

Pharmacological and Biological Research Applications of 2 Amino 3 Ethylamino Pyrazine and Analogues

Antimicrobial Activities

Derivatives of the aminopyrazine core have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. These compounds often function by targeting essential cellular processes in pathogens, leading to the inhibition of growth or replication.

Antibacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)

A significant area of investigation for pyrazine (B50134) analogues has been in the field of antitubercular agents, inspired by the first-line anti-tuberculosis drug, pyrazinamide (B1679903). Numerous studies have synthesized and evaluated aminopyrazine derivatives for their efficacy against Mycobacterium tuberculosis H37Rv.

Research into N-benzylpyrazine-2-carboxamides with alkylamino substitutions has shown promising results. A series of these compounds, specifically those with the alkylamino group at the 5 or 6 position of the pyrazine ring, demonstrated higher activity against M. tuberculosis H37Rv than the reference drug, pyrazinamide. rsc.org The most potent derivatives in these series achieved Minimum Inhibitory Concentration (MIC) values ranging from 4.6 to 10 μM. rsc.org Conversely, substitution at the 3-position of the pyrazine ring resulted in a complete loss of antimycobacterial activity. rsc.org

Further studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides also identified compounds with significant efficacy. For instance, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be highly effective, both recording a MIC of 12.5 µg/mL against M. tuberculosis H37Rv. researchgate.net Similarly, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide showed an identical MIC of 12.5 µg/mL (46 µM). researchgate.net Another highly active compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, displayed a MIC of 6 µM and exhibited low cytotoxicity in the HepG2 cell line. mdpi.com

Table 1: Antibacterial Activity of Pyrazine Analogues against Mycobacterium tuberculosis H37Rv

| Compound/Analogue Series | MIC (µM) | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5/6-Alkylamino-N-benzylpyrazine-2-carboxamides (most active) | 4.6–10 | - | rsc.org |

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | - | 12.5 | researchgate.net |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | - | 12.5 | researchgate.net |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 46 | 12.5 | researchgate.net |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6 | - | mdpi.com |

Antifungal Activity (e.g., Trichophyton mentagrophytes, Candida albicans)